molecular formula C12H9N B1242191 8aH-carbazole

8aH-carbazole

Cat. No.: B1242191
M. Wt: 167.21 g/mol
InChI Key: RPQOUNREXIWOPP-UHFFFAOYSA-N
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Description

8aH-carbazole is a carbazole. It is a tautomer of a 4aH-carbazole, a 9H-carbazole, a 3H-carbazole and a 1H-carbazole.

Scientific Research Applications

Anticancer Potential

Carbazoles, including 8aH-carbazole derivatives, have shown promising anticancer properties. N-arylsulfonyl carbazoles, for instance, exhibit significant anticancer activities. A particular compound, 8h, demonstrated potent effects against Capan-2 cells by inducing apoptosis and cell cycle arrest, and also prevented tumor growth in xenograft models without apparent toxicity (You et al., 2018).

Antibacterial and Antimicrobial Activities

Carbazoles have been synthesized for their antibacterial properties. Dibromo and N-bromoacetyl derivatives of carbazole have been reported to exhibit excellent antibacterial activity (Selvam, Murugesan & Uthaikumar, 2019). Additionally, a range of carbazole derivatives showed potent inhibitory activities towards various bacterial strains, with some compounds displaying minimal cytotoxicity to human cell lines (Xue et al., 2021).

Neuroprotective and Anti-Oxidative Properties

Carbazoles have been found to have neuroprotective effects against oxidative stress. Certain N-substituted carbazole derivatives demonstrated neuroprotective activities in neuronal cells, potentially through anti-oxidative mechanisms. This suggests their potential application in treating central nervous system diseases like Alzheimer's (Zhu et al., 2013).

Photoelectric Material Applications

Carbazoles have applications in photoelectric materials. The structure characteristics and research history of carbazole indicate their use in fields like synthetic resin, photoelectric material, and medication (Xing-hu, 2013). Carbazole-based conjugated copolymers, for example, show potential for optoelectronic devices due to their multicolor emission and thin-film transistor properties (Michinobu et al., 2011).

Antioxidative Properties

Carbazoles extracted from Murraya koenigii leaves showed antioxidative properties, with several carbazole alkaloids demonstrating significant radical scavenging ability (Tachibana et al., 2003).

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

8aH-carbazole

InChI

InChI=1S/C12H9N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8,11H

InChI Key

RPQOUNREXIWOPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=C3C=CC=CC3=N2)C=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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